molecular formula C10H12N2O B8571443 8-amino-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

8-amino-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8571443
M. Wt: 176.21 g/mol
InChI Key: FKFQEXZHVDNWPL-UHFFFAOYSA-N
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Patent
US07521457B2

Procedure details

8-amino-3,4-dihydro-2H-isoquinolin-1-one and 8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one and the following compounds are prepared analogously to this method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC=C2C=1C(=O)NCC2.[NH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[C:22](=[O:24])[NH:21][CH2:20][C:19]2(C)[CH3:25]>>[NH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[C:22](=[O:24])[NH:21][CH2:20][CH:19]2[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2CCNC(C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2C(CNC(C12)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=CC=C2C(CNC(C12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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